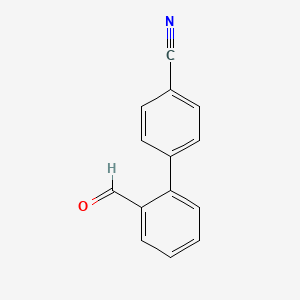

2'-Formyl-biphenyl-4-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-formylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-8,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTBBQASJISSDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374685 | |

| Record name | 2'-Formyl-biphenyl-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199939-26-9 | |

| Record name | 2'-Formyl-biphenyl-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2'-Formyl-biphenyl-4-carbonitrile CAS number and properties

An In-Depth Technical Guide to 2'-Formyl-biphenyl-4-carbonitrile for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional organic compound featuring a biphenyl scaffold, a versatile structural motif in medicinal chemistry and materials science.[1][2] Its unique arrangement of a reactive aldehyde group and a cyano group on separate phenyl rings makes it a valuable intermediate for the synthesis of complex molecular architectures.[1][2] The biphenyl core provides a semi-rigid backbone that is frequently found in biologically active molecules and advanced materials.[3][4] This guide provides a comprehensive overview of the properties, synthesis, characterization, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 199939-26-9 | [5] |

| Molecular Formula | C₁₄H₉NO | [5] |

| Molecular Weight | 207.23 g/mol | [5] |

| IUPAC Name | 2'-Formyl-[1,1'-biphenyl]-4-carbonitrile | |

| Appearance | Expected to be a solid at room temperature | Inferred from similar biphenyl compounds |

| Melting Point | Not available | [5] |

| Boiling Point | Not available | [5] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexanes and likely insoluble in water. | Inferred from structural characteristics |

Synthesis and Purification

The most common and efficient method for synthesizing unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction.[6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, tolerating a wide range of functional groups.[7]

Proposed Synthesis: Suzuki-Miyaura Coupling

A plausible and efficient route to synthesize this compound is the Suzuki-Miyaura coupling of 4-bromobenzonitrile with 2-formylphenylboronic acid.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, combine 4-bromobenzonitrile (1.0 eq), 2-formylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Addition: Add a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).

-

Solvent and Degassing: Add a mixture of toluene and water (e.g., 4:1 v/v). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Concentration: Remove the solvent under reduced pressure to obtain the crude product.

Purification Protocol:

The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[8] Alternatively, recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can be employed to obtain the pure product.[9]

Spectroscopic Characterization

| Technique | Expected Data |

| ¹H NMR | - Aldehyde proton (CHO): singlet, ~10.0 ppm. - Aromatic protons: multiplets in the range of 7.5-8.2 ppm. |

| ¹³C NMR | - Aldehyde carbon (CHO): ~192 ppm. - Nitrile carbon (CN): ~118 ppm. - Aromatic carbons: multiple signals between 125-148 ppm.[10] |

| IR Spectroscopy | - Aldehyde C=O stretch: ~1700 cm⁻¹. - Nitrile C≡N stretch: ~2230 cm⁻¹. - Aromatic C-H stretches: ~3030-3100 cm⁻¹. - Aromatic C=C stretches: ~1600, 1480 cm⁻¹. |

| Mass Spectrometry | - Expected [M+H]⁺: m/z 208.0757. |

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a highly versatile building block for the synthesis of a wide array of more complex molecules.[1][2]

Medicinal Chemistry

The biphenyl moiety is a well-established scaffold in numerous approved drugs, valued for its ability to position functional groups in specific spatial orientations to interact with biological targets.[3][4] The aldehyde and nitrile groups of this compound can be readily transformed into other functionalities, allowing for the exploration of chemical space in drug discovery programs.

-

Aldehyde Group: Can undergo reductive amination to introduce diverse amine-containing side chains, be oxidized to a carboxylic acid, or participate in various condensation reactions.

-

Nitrile Group: Can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine.

Caption: Potential synthetic elaborations of this compound.

Materials Science

Biphenyl derivatives are integral components of liquid crystals and organic light-emitting diodes (OLEDs) due to their rigid structure and favorable electronic properties.[3] The functional groups of this compound allow for its incorporation into polymeric structures or for the synthesis of novel materials with tailored optical and electronic characteristics.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety precautions can be inferred from data on related biphenyl, nitrile, and aldehyde compounds.[11][12][13][14]

-

General Handling: Use in a well-ventilated area, preferably in a fume hood.[11] Avoid contact with skin, eyes, and clothing.[15] Wash hands thoroughly after handling.[15]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety glasses with side shields or goggles.[11][14]

-

Hazards:

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[11] Keep the container tightly sealed.[11]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[15]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in medicinal chemistry and materials science. Its biphenyl core, coupled with strategically placed aldehyde and nitrile functional groups, provides a platform for the synthesis of a diverse range of complex molecules. While some of its physical properties are yet to be fully characterized, its synthesis via established methods like the Suzuki-Miyaura coupling is straightforward. Adherence to appropriate safety protocols is essential when handling this compound. As the demand for novel therapeutics and advanced materials continues to grow, the utility of such well-designed building blocks will undoubtedly increase.

References

- Apollo Scientific.

- Gantz, G. M. (1972). Method for purifying biphenyl. U.S. Patent No. 3,705,203. Washington, DC: U.S.

- AK Scientific, Inc. (Hydroxymethyl)

- Kim, J., et al. (2012).

- Moore, J. A., & Rob, F. (1983).

- ChemBK. [1,1'-Biphenyl]-2-carbonitrile, 4'-formyl- Introduction.

- Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.

- Ossila. (2022).

- Deep, A., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Chemical and Pharmaceutical Research.

- Deep, A., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.

- NINGBO INNO PHARMCHEM CO.,LTD.

- ChemicalBook. 2'-FORMYL-BIPHENYL-4-CARBOXYLIC ACID synthesis.

- PrepChem.com.

- Baoshan Iron and Steel Co Ltd. (2006). Process for purifying biphenyl.

- Chemistry Online. (2023). Synthesis of biphenyl derivative (4-phenylphenol) by Suzuki reaction.

- Jain, Z. J., et al. (2018). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research.

- LabSolu. 2′-Formyl-biphenyl-4-carbonitrile.

- Fisher Scientific.

- Jadhav, S. N., et al. (2013). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry.

- Durham Tech. (2018).

- The Royal Society of Chemistry. (2016). Electronic Supplementary Information Palladium(II) complexes containing ONO tridentate hydrazone for Suzuki- Miyaura coupling of.

- Human Metabolome Database. 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000142).

- Matrix Scientific. 2'-Formyl-[1,1'-biphenyl]-4-carbonitrile.

- PubChem. 2-Formyl-[1,1'-biphenyl]-4-carbonitrile.

- Le-Houx, J. (2010).

- Meyers, A. I., & Flisak, J. R. (1987). 2,2'-dimethoxy-6-formylbiphenyl. Organic Syntheses Procedure.

- Wang, D., et al. (2018). Suzuki-Miyaura Carbonylative Reaction in the Synthesis of Biaryl Ketones.

- Sandiego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.

- The Royal Society of Chemistry. (2020).

- Wiley-VCH. (2014). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou.

- LabSolu. 4′-formyl-biphenyl-4-carbonitrile.

- PubChem. 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile.

- Sigma-Aldrich. 4-Hydroxybiphenyl-4-carbonitrile for synthesis.

- ChemicalBook. Biphenyl(92-52-4) 13C NMR spectrum.

- O'Shea, D. F. (2007). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure.

- BenchChem. Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Amino-4-iodobenzonitrile for the Synthesis of Biaryl Scaffolds.

- Guidechem. 4'-Hydroxy-4-biphenylcarbonitrile 19812-93-2.

- Sigma-Aldrich. 4-Methyl-2-biphenylcarbonitrile 98.

- Ghodke, S. D., et al. (2021). 13C NMR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl.

Sources

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. labsolu.ca [labsolu.ca]

- 6. gala.gre.ac.uk [gala.gre.ac.uk]

- 7. home.sandiego.edu [home.sandiego.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chemistry-online.com [chemistry-online.com]

- 10. rsc.org [rsc.org]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. downloads.ossila.com [downloads.ossila.com]

- 13. fishersci.com [fishersci.com]

- 14. durhamtech.edu [durhamtech.edu]

- 15. aksci.com [aksci.com]

An In-depth Technical Guide to 2'-Formyl-biphenyl-4-carbonitrile: Structure, Synthesis, and Application in Drug Development

Introduction

In the landscape of modern pharmaceutical development, the strategic design and synthesis of molecular intermediates are paramount to the efficient production of life-saving therapeutics. Among the myriad of such compounds, 2'-Formyl-biphenyl-4-carbonitrile stands out as a pivotal building block, particularly in the synthesis of the sartan class of antihypertensive drugs. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, nomenclature, and physicochemical properties. Furthermore, it offers an in-depth exploration of its synthesis, with a focus on the widely employed Suzuki-Miyaura coupling reaction, and elucidates its critical role as a precursor in the manufacture of Angiotensin II receptor blockers (ARBs). This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this key pharmaceutical intermediate.

Chemical Identity and Physicochemical Properties

This compound is a bifunctional organic compound characterized by a biphenyl backbone substituted with a formyl (-CHO) group and a nitrile (-C≡N) group at specific positions.

Chemical Structure and IUPAC Name

The definitive chemical structure of this compound is a biphenyl system where one phenyl ring is substituted with a cyano group at the 4-position, and the second phenyl ring is substituted with a formyl group at the 2'-position.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2'-formyl-[1,1'-biphenyl]-4-carbonitrile .[1]

Diagram 1: Chemical Structure of this compound

A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound via a Suzuki-Miyaura coupling reaction, adapted from established procedures for similar biphenyl syntheses. [2][3] Materials:

-

2-Bromobenzaldehyde

-

4-Cyanophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1.0 eq.), 4-cyanophenylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).

-

Solvent and Base Addition: Add toluene and a 2M aqueous solution of potassium carbonate. The biphasic mixture is then thoroughly degassed by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Reaction: The reaction mixture is heated to reflux (typically around 80-90 °C) under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and then with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Application in Drug Development: A Key Intermediate for Sartan Synthesis

This compound is a crucial intermediate in the synthesis of a class of drugs known as angiotensin II receptor blockers (ARBs), or "sartans." These drugs are widely prescribed for the treatment of hypertension (high blood pressure) and heart failure. [4][5]

The Renin-Angiotensin System and the Role of ARBs

The renin-angiotensin system (RAS) is a hormonal cascade that plays a critical role in regulating blood pressure and fluid balance. [6]The effector peptide of this system, angiotensin II, binds to the angiotensin II type 1 (AT₁) receptor, leading to vasoconstriction and an increase in blood pressure. [7][8] ARBs, such as Irbesartan, Losartan, and Valsartan, act by selectively blocking the AT₁ receptor, thereby preventing the binding of angiotensin II and its hypertensive effects. [4][5]This mechanism of action provides a targeted and effective means of controlling blood pressure.

Synthetic Pathway from this compound to Sartans

This compound serves as a precursor to another key intermediate, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile. This transformation is a critical step in the synthesis of many sartan drugs. The synthetic sequence generally involves:

-

Reduction of the Formyl Group: The formyl group of this compound is reduced to a hydroxymethyl group (-CH₂OH) using a suitable reducing agent, such as sodium borohydride (NaBH₄).

-

Bromination of the Hydroxymethyl Group: The resulting hydroxymethyl group is then converted to a bromomethyl group (-CH₂Br) using a brominating agent like N-bromosuccinimide (NBS) or hydrobromic acid (HBr). This yields 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile.

-

Coupling with the Heterocyclic Moiety: 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile is then coupled with the specific heterocyclic core of the target sartan drug (e.g., a substituted imidazole for Losartan or a spirocyclic amine for Irbesartan).

-

Formation of the Tetrazole Ring: The nitrile group on the biphenyl scaffold is subsequently converted to a tetrazole ring, a common bioisostere for a carboxylic acid, which is crucial for the pharmacological activity of many sartans. This is often achieved by reaction with an azide, such as sodium azide, often in the presence of a Lewis acid. [9][10]

Diagram 3: Synthetic Pathway to Irbesartan Precursor

A generalized synthetic route from this compound to the sartan drug, Irbesartan.

Conclusion

This compound is a molecule of significant industrial and pharmaceutical importance. Its well-defined structure and versatile reactivity make it an indispensable intermediate in the synthesis of angiotensin II receptor blockers. The Suzuki-Miyaura coupling provides a robust and efficient method for its production, highlighting the power of modern catalytic cross-coupling reactions. A thorough understanding of the synthesis and subsequent transformations of this compound is crucial for the continued development and production of this vital class of antihypertensive drugs. The insights provided in this guide are intended to support the ongoing efforts of researchers and professionals in the field of drug development to innovate and optimize the synthesis of these life-saving medications.

References

-

PubChem. 2-Formyl-[1,1'-biphenyl]-4-carbonitrile. National Center for Biotechnology Information. Available at: [Link]

-

Heart Matters Magazine. Angiotensin receptor blockers (ARBs). British Heart Foundation. Available at: [Link]

-

Barreras, A., & Gurk-Turner, C. (2003). Angiotensin II receptor blockers. Proceedings (Baylor University. Medical Center), 16(1), 123–126. Available at: [Link]

-

Herman, L. L., & Padala, S. A. (2023). Angiotensin II Receptor Blockers (ARB). In StatPearls. StatPearls Publishing. Available at: [Link]

- Google Patents. (2006). NOVEL SYNTHESIS OF IRBESARTAN. (Patent No. 1546135).

-

PubChem. 2-Formyl-[1,1'-biphenyl]-4-carbonitrile. National Center for Biotechnology Information. Available at: [Link]

- Satyanarayana, B., Anjaneyulu, Y., Veerasomaiah, P., & Reddy, P. P. (2007). SYNTHESIS AND CHARACTERIZATION OF IRBESARTAN IMPURITIES.

-

The Chemistry Behind Sartans: Exploring 2-Cyano-4'-methylbiphenyl's Role. (n.d.). Available at: [Link]

-

Organic Synthesis. Suzuki-Miyaura Coupling. Available at: [Link]

- Google Patents. (2013). Synthetic route and preparation method of irbesartan. (Patent No. CN102898420A).

-

Mastering Sartan Synthesis: A Guide to High-Purity Intermediates. (n.d.). Available at: [Link]

- Google Patents. (2011). Process for the preparation of 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile. (Patent No. EP2513046B1).

- Google Patents. (2007). Process for preparation of Irbesartan. (Patent No. US7652147B2).

- Google Patents. (2010). Process for the preparation of sartan derivatives and intermediates useful in such process. (Patent No. US7868180B2).

- Google Patents. (2011). Method for preparing 4-bromomethyl-[1,1'-biphenyl]-2'. (Patent No. CN102791678A).

- Google Patents. (2008). A synthesis of 4-bromomethyl-2'-formylbiphenyl and 4-bromomethyl-2'- hydroxymethylbiphenyl and its use in preparation of angiotensin ii antagonists. (Patent No. EP1871764A1).

-

WIPO. (2011). PROCESS FOR THE PREPARATION OF 4-BROMOMETHYL-[1,1'-BIPHENYL]-2'-CARBONITRILE. (Patent No. WO/2011/073703). Available at: [Link]

-

YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

-

Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles. (2023). Molecules, 28(11), 4381. Available at: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. youtube.com [youtube.com]

- 4. bhf.org.uk [bhf.org.uk]

- 5. Angiotensin II receptor blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are Angiotensin II receptor modulators and how do they work? [synapse.patsnap.com]

- 7. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]

- 8. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. CN102898420A - Synthetic route and preparation method of irbesartan - Google Patents [patents.google.com]

- 10. NOVEL SYNTHESIS OF IRBESARTAN - Patent 1546135 [data.epo.org]

Spectroscopic Characterization of 2'-Formyl-biphenyl-4-carbonitrile: A Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel organic molecules is paramount. Biphenyl scaffolds are privileged structures, appearing in numerous pharmaceuticals and functional materials. The introduction of reactive functional groups, such as an aldehyde (formyl) and a nitrile, onto this scaffold creates a molecule with significant potential for further chemical modification and diverse applications. 2'-Formyl-biphenyl-4-carbonitrile (Figure 1) is one such molecule, presenting a unique combination of functionalities that make its unambiguous characterization essential for any downstream application.

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound. As a Senior Application Scientist, my goal is to not only present the data but to also provide insights into the rationale behind the experimental choices and the interpretation of the resulting spectra. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are synergistically employed to confirm the structure and purity of a target molecule.

Due to the limited availability of published experimental spectra for this compound, this guide will utilize predicted spectroscopic data. This approach serves as a powerful educational tool, demonstrating the process of spectral interpretation from first principles and showcasing the utility of modern spectroscopic prediction software. The principles and protocols outlined herein are directly applicable to the experimental characterization of this and other novel small molecules.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its electronic environment.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.10 | s | 1H | H-C=O |

| 8.05 | d | 1H | Ar-H |

| 7.80 - 7.60 | m | 6H | Ar-H |

| 7.55 | t | 1H | Ar-H |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Aldehyde Proton (10.10 ppm): The proton attached to the formyl group is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen and the anisotropic effect of the C=O bond. This results in a characteristic downfield chemical shift, typically in the range of 9-10 ppm. Its predicted singlet multiplicity indicates no adjacent protons.

-

Aromatic Protons (8.05 - 7.55 ppm): The eight aromatic protons of the biphenyl system are expected to resonate in the region of 7-8 ppm. The electron-withdrawing formyl and nitrile groups will influence the chemical shifts of the protons on their respective rings. The proton ortho to the formyl group is predicted to be the most downfield aromatic proton at 8.05 ppm due to the strong deshielding effect of the carbonyl group. The remaining aromatic protons appear as a complex multiplet due to overlapping signals and spin-spin coupling.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: The instrument will lock onto the deuterium signal of the CDCl₃ to stabilize the magnetic field. Automated or manual shimming is then performed to optimize the homogeneity of the magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 192.0 | C=O |

| 145.5 | Ar-C |

| 138.0 | Ar-C |

| 135.0 | Ar-C |

| 133.0 | Ar-CH |

| 130.5 | Ar-CH |

| 129.0 | Ar-CH |

| 128.5 | Ar-CH |

| 118.0 | C≡N |

| 112.0 | Ar-C |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon (192.0 ppm): The carbon of the formyl group is highly deshielded and is expected to appear significantly downfield, typically in the range of 190-200 ppm.

-

Aromatic Carbons (145.5 - 112.0 ppm): The twelve aromatic carbons will resonate in the typical aromatic region of 110-150 ppm. The quaternary carbons (those not attached to a proton) will generally have weaker signals. The carbons directly attached to the electron-withdrawing formyl and nitrile groups will be shifted downfield.

-

Nitrile Carbon (118.0 ppm): The carbon of the nitrile group has a characteristic chemical shift in the range of 115-125 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of CDCl₃) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition: The spectrum is usually acquired with proton decoupling to simplify the spectrum to a series of singlets. A larger number of scans is required to obtain a good signal-to-noise ratio.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3050 | Medium | C-H stretch | Aromatic |

| 2850, 2750 | Weak | C-H stretch | Aldehyde |

| 2230 | Strong | C≡N stretch | Nitrile |

| 1705 | Strong | C=O stretch | Aldehyde |

| 1600, 1480 | Medium-Strong | C=C stretch | Aromatic |

Interpretation of the Predicted IR Spectrum:

-

Aromatic C-H Stretch (3050 cm⁻¹): The stretching vibrations of the C-H bonds on the aromatic rings typically appear above 3000 cm⁻¹.

-

Aldehyde C-H Stretch (2850, 2750 cm⁻¹): The C-H stretch of the formyl group is characteristic and often appears as a pair of weak to medium bands. The presence of these two bands is a strong indicator of an aldehyde.

-

Nitrile C≡N Stretch (2230 cm⁻¹): The stretching vibration of the carbon-nitrogen triple bond of the nitrile group gives a sharp and strong absorption in a relatively uncongested region of the spectrum.

-

Aldehyde C=O Stretch (1705 cm⁻¹): The carbonyl stretch of the aldehyde is a very strong and sharp absorption, making it one of the most easily identifiable peaks in the spectrum. Conjugation with the aromatic ring is expected to lower the frequency from that of a simple aliphatic aldehyde.

-

Aromatic C=C Stretch (1600, 1480 cm⁻¹): The stretching vibrations of the carbon-carbon double bonds within the aromatic rings typically appear as a series of bands in this region.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Record the spectrum. A background spectrum of the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum shows absorbance or transmittance as a function of wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a molecule and can also be used to deduce structural information from fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺˙): m/z = 207

-

Key Fragment Ions: m/z = 206, 179, 152, 126

Interpretation of the Predicted Mass Spectrum:

-

Molecular Ion Peak (m/z 207): The peak corresponding to the intact molecule with one electron removed will confirm the molecular weight of 207 g/mol . Aromatic compounds often show a prominent molecular ion peak due to the stability of the aromatic system.

-

[M-1]⁺ Peak (m/z 206): Loss of the formyl hydrogen radical is a common fragmentation pathway for aromatic aldehydes.

-

[M-CHO]⁺ Peak (m/z 179): Loss of the entire formyl group (a radical of mass 29) is another expected fragmentation.

-

[M-CO]⁺˙ Peak (m/z 179): Alternatively, loss of a neutral carbon monoxide molecule from the [M-H]⁺ ion can also lead to an ion at m/z 179.

-

Further Fragmentation: The fragment at m/z 179 can further lose a molecule of hydrogen cyanide (HCN, mass 27) to give a fragment at m/z 152. Loss of the nitrile group as a radical (CN, mass 26) from the biphenyl core could also occur.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in a high vacuum.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a radical cation (the molecular ion), and often induces fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.

Caption: Workflow for the spectroscopic characterization of a novel compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, as outlined in this guide, provides a robust framework for its structural confirmation and purity assessment. Through the synergistic application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, a complete picture of the molecule's atomic connectivity and functional group composition can be obtained. While this guide has utilized predicted data to illustrate the principles of spectral interpretation, the methodologies and analytical reasoning presented are directly transferable to the evaluation of experimental data. For any researcher working with novel compounds, a thorough understanding of these spectroscopic techniques is not just beneficial, but essential for ensuring the integrity and validity of their scientific work.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

ACD/Labs. (n.d.). NMR Predictor. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

-

PubChem. National Center for Biotechnology Information. Retrieved from [Link]

The Biphenyl-Carbonitrile Core Reimagined: A Technical Guide to the Medicinal Chemistry Applications of 2'-Formyl-biphenyl-4-carbonitrile

Abstract

The biphenyl-carbonitrile scaffold is a cornerstone in modern medicinal chemistry, most notably as the foundational structure for the blockbuster class of angiotensin II receptor type 1 (AT1R) antagonists, the "sartans." This technical guide delves into the specific potential of a highly versatile derivative, 2'-Formyl-biphenyl-4-carbonitrile , as a pivotal starting material in drug discovery. Beyond its established role as a precursor to the essential tetrazole moiety in AT1R blockers, the 2'-formyl group serves as a reactive handle for the synthesis of a diverse array of heterocyclic systems. This guide provides an in-depth exploration of its synthetic utility, key applications, and detailed experimental protocols for researchers, scientists, and drug development professionals. We will illuminate the strategic advantages of this particular scaffold and provide actionable methodologies for its application in constructing novel molecular architectures with therapeutic potential.

Introduction: The Strategic Importance of the this compound Scaffold

The biphenyl moiety is a privileged structure in medicinal chemistry, offering a rigid yet conformationally adaptable backbone for interaction with various biological targets.[1] Its combination with a carbonitrile group has proven particularly fruitful in the design of AT1 receptor antagonists for the treatment of hypertension.[2] The introduction of a formyl group at the 2'-position of the biphenyl ring, creating this compound, significantly enhances the synthetic versatility of this scaffold. This aldehyde functionality acts as a linchpin for a variety of chemical transformations, allowing for the construction of diverse, biologically relevant heterocyclic systems.

This guide will first explore the paramount application of this scaffold in the synthesis of AT1 receptor antagonists, detailing the crucial role of the 2'-formyl group as a precursor to the tetrazole ring. Subsequently, we will venture beyond this well-trodden path to showcase the broader synthetic potential of the 2'-formyl group in constructing other heterocyclic frameworks, such as quinazolines and isoquinolines, which are themselves prevalent in numerous bioactive molecules.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₉NO | PubChem |

| Molecular Weight | 207.23 g/mol | PubChem |

| Appearance | Solid | N/A |

| Melting Point | N/A | N/A |

| Solubility | Soluble in organic solvents such as DMSO, DMF | General Knowledge |

Core Application: A Gateway to Angiotensin II Receptor Blockers (Sartans)

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its overactivation is a key factor in the pathophysiology of hypertension. Angiotensin II, the primary effector of the RAS, exerts its hypertensive effects through the AT1 receptor. The "sartan" class of drugs act as competitive antagonists at this receptor, and the biphenyl-tetrazole moiety is a hallmark of many of these blockbuster medications, including Losartan, Valsartan, and Irbesartan.[1] The tetrazole group serves as a bioisosteric replacement for a carboxylic acid, offering improved metabolic stability and pharmacokinetic properties.

The this compound scaffold is an ideal precursor for the synthesis of the biphenyl-tetrazole pharmacophore. The synthetic strategy typically involves two key transformations:

-

Formation of the Biphenyl Core: The biphenyl scaffold is most commonly constructed via a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction joins an aryl halide with an arylboronic acid or ester.

-

Conversion of the Nitrile to a Tetrazole: The carbonitrile group is converted to the tetrazole ring through a [2+3] cycloaddition reaction with an azide, often sodium azide in the presence of a Lewis acid or an organotin azide.

The 2'-formyl group can be introduced before or after the biphenyl core is formed. Its primary role in this context is as a synthetic handle that can be readily converted to other functionalities, or it can be a precursor that is transformed later in the synthetic sequence.

Diagram 1: The Renin-Angiotensin System and the Mechanism of Action of AT1 Receptor Blockers

Caption: The RAS pathway leading to vasoconstriction and the inhibitory action of sartans.

Experimental Protocol: Synthesis of a Biphenyl-Tetrazole Precursor

This protocol outlines a representative synthesis of a key intermediate for an AT1 receptor blocker, starting from precursors to this compound.

Workflow Diagram 1: Synthesis of a Biphenyl-Tetrazole Intermediate

Caption: A general workflow for the synthesis of a biphenyl-tetrazole intermediate.

Step-by-Step Methodology:

-

Suzuki-Miyaura Coupling:

-

To a solution of 4-bromobenzonitrile (1.0 eq) and 2-formylphenylboronic acid (1.1 eq) in a suitable solvent system (e.g., toluene/ethanol/water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base such as Na₂CO₃ (2.0 eq).

-

Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

-

Tetrazole Formation:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add sodium azide (1.5 eq) and a Lewis acid such as triethylamine hydrochloride (1.5 eq) or zinc bromide (1.2 eq).

-

Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

Cool the reaction to room temperature and carefully quench by adding an acidic aqueous solution (e.g., 1M HCl) to neutralize any remaining azide and protonate the tetrazole.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the desired biphenyl-tetrazole derivative.

-

Biological Evaluation: In Vitro AT1 Receptor Binding Assay

To assess the efficacy of newly synthesized compounds as AT1 receptor antagonists, a radioligand binding assay is a standard in vitro method. This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the AT1 receptor.

Protocol: Radioligand Binding Assay

-

Membrane Preparation:

-

Prepare cell membranes from a cell line overexpressing the human AT1 receptor (e.g., HEK293 cells) or from tissues known to have high AT1 receptor density (e.g., rat liver).

-

Homogenize the cells or tissue in a cold buffer and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add a fixed amount of membrane preparation to each well.

-

Add increasing concentrations of the test compound.

-

Add a fixed concentration of a radiolabeled AT1 receptor antagonist, such as [¹²⁵I]Sar¹,Ile⁸-Angiotensin II.

-

For non-specific binding determination, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of a known unlabeled AT1 receptor antagonist (e.g., Losartan).

-

Incubate the plate at a controlled temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with cold assay buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Beyond Sartans: The 2'-Formyl Group as a Versatile Synthetic Handle

The true potential of this compound in medicinal chemistry lies in the synthetic versatility of the ortho-formyl group. This reactive aldehyde can participate in a wide range of classical and modern organic reactions to construct a variety of heterocyclic systems, many of which are themselves important pharmacophores.

Synthesis of Quinazoline Derivatives

Quinazolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][5] The 2'-formyl group on the biphenyl scaffold can be readily utilized in condensation reactions with suitable nitrogen-containing precursors to form the quinazoline ring system.

Workflow Diagram 2: Synthesis of a Quinazoline-fused Biphenyl

Sources

- 1. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]

- 3. mdpi.com [mdpi.com]

- 4. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversification - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Formyl Group in 2'-Formyl-biphenyl-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the formyl group in 2'-Formyl-biphenyl-4-carbonitrile, a key intermediate in the synthesis of various pharmacologically active molecules. The strategic positioning of the formyl and cyano groups on the biphenyl scaffold imparts unique electronic and steric characteristics that govern its chemical behavior. This document delves into the synthesis of this versatile building block and explores the nuanced reactivity of its aldehyde functionality through key chemical transformations, including oxidation, reductive amination, olefination, and condensation reactions. Each section provides detailed, field-proven protocols, mechanistic insights, and an examination of how the molecular architecture influences reaction outcomes. The applications of this compound in the development of novel therapeutics, particularly as a precursor to non-nucleoside reverse transcriptase inhibitors (NNRTIs) and angiotensin II receptor antagonists, are also highlighted.

Introduction: The Strategic Importance of this compound

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1][2][3] Its rigidity and ability to present substituents in a well-defined three-dimensional space make it an ideal framework for modulating biological activity. This compound emerges as a particularly valuable synthetic intermediate due to the orthogonal reactivity of its two functional groups: the formyl group, which is amenable to a wide range of nucleophilic additions and reductive functionalizations, and the cyano group, which can be hydrolyzed to a carboxylic acid or reduced to an amine.[4] This dual functionality allows for sequential and site-selective modifications, making it a cornerstone in the construction of complex molecular architectures.

The electronic interplay between the electron-withdrawing cyano group and the formyl group across the biphenyl system influences the electrophilicity of the aldehydic carbon, a factor that will be explored in the subsequent sections. Furthermore, the steric hindrance imposed by the biphenyl rings plays a crucial role in the stereochemical outcome of certain reactions. This guide aims to provide a detailed exposition of these factors, empowering researchers to leverage the unique reactivity of this molecule in their synthetic endeavors.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[5][6][7][8] This palladium-catalyzed reaction forms the central carbon-carbon bond of the biphenyl system by coupling an aryl halide with an arylboronic acid or ester.

Suzuki-Miyaura Cross-Coupling: A Robust Synthetic Protocol

The Suzuki-Miyaura coupling is favored for its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of starting materials.[6][8]

Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura cross-coupling synthesis.

Detailed Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-formylphenylboronic acid (1.0 eq), 4-bromobenzonitrile (1.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed 2:1 mixture of toluene and 2 M aqueous sodium carbonate solution.

-

Reaction Execution: Heat the biphasic mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Separate the organic layer, and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, air-stable precatalyst that is readily available.[5]

-

Base: Sodium carbonate is a crucial component of the catalytic cycle, facilitating the transmetalation step.[6] The aqueous solution ensures its solubility and promotes the reaction.

-

Degassing: The removal of oxygen is critical to prevent the oxidation of the phosphine ligands and the deactivation of the palladium catalyst.

-

Biphasic System: The use of a biphasic solvent system (toluene/water) is standard for Suzuki couplings, allowing for the dissolution of both the organic substrates and the inorganic base.

Reactivity of the Formyl Group: A Gateway to Molecular Diversity

The formyl group of this compound is a versatile handle for a variety of chemical transformations. Its reactivity is modulated by the electronic and steric environment of the biphenyl scaffold.

Oxidation to Carboxylic Acid

The oxidation of the formyl group to a carboxylic acid is a fundamental transformation, often employed in the synthesis of drug analogues where a carboxylic acid moiety is required for biological activity or to improve pharmacokinetic properties.

Reaction Scheme:

Caption: Oxidation of the formyl group to a carboxylic acid.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve this compound in a mixture of acetone and water.

-

Oxidant Addition: While stirring, add a solution of potassium permanganate (KMnO4) in water dropwise. The reaction is exothermic and the purple color of the permanganate will disappear as it is consumed.

-

Reaction Monitoring: Monitor the reaction by TLC until all the starting material is consumed.

-

Work-up: Quench the reaction by adding a small amount of a reducing agent (e.g., sodium bisulfite) to destroy any excess permanganate. Filter the mixture to remove the manganese dioxide precipitate.

-

Isolation: Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid. Collect the solid by vacuum filtration, wash with cold water, and dry.

Mechanistic Insights:

The oxidation with potassium permanganate proceeds through a manganate ester intermediate, which then collapses to form the carboxylic acid. The electron-withdrawing nature of the cyano group can slightly deactivate the aromatic system, but the primary reactivity lies with the easily oxidizable aldehyde.

Reductive Amination: Formation of Amine Derivatives

Reductive amination is a powerful method for the synthesis of secondary and tertiary amines, which are common functional groups in pharmaceuticals.[9][10][11] This one-pot reaction involves the initial formation of an imine or iminium ion, followed by its reduction.

Reaction Scheme:

Sources

- 1. Chemicals [chemicals.thermofisher.cn]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. gala.gre.ac.uk [gala.gre.ac.uk]

- 8. youtube.com [youtube.com]

- 9. Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni-Doped MFM-300(Cr) Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]

- 11. researchgate.net [researchgate.net]

Electronic properties of 2'-Formyl-biphenyl-4-carbonitrile

An In-depth Technical Guide to the Electronic Properties of 2'-Formyl-biphenyl-4-carbonitrile

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of this compound, a molecule of significant interest for researchers in materials science and drug development. While specific experimental data for this compound is limited in public literature, this document, grounded in established principles of physical organic chemistry and computational modeling, offers a predictive overview of its behavior. We will delve into its molecular structure, outline a viable synthetic pathway, and present a detailed examination of its anticipated electronic characteristics, including intramolecular charge transfer (ICT), and spectroscopic behavior. Furthermore, this guide furnishes detailed protocols for experimental and computational validation, empowering researchers to further explore the potential of this intriguing molecule.

Introduction: The Biphenyl Scaffold in Modern Chemistry

The biphenyl moiety is a privileged scaffold in both materials science and medicinal chemistry, offering a tunable platform for developing novel functional molecules. Its two interconnected phenyl rings provide a conjugated system whose electronic properties can be finely controlled through substitution. In the case of this compound, the strategic placement of an electron-withdrawing formyl group (-CHO) at the 2'-position and a cyano group (-CN) at the 4-position creates a fascinating push-pull system. The understanding of the electronic interplay between these groups is paramount for harnessing its potential in applications ranging from organic light-emitting diodes (OLEDs) to targeted therapeutic agents.

Molecular Structure and Conformational Dynamics

The electronic properties of biphenyl derivatives are intrinsically linked to their three-dimensional structure, particularly the torsional angle (dihedral angle) between the two phenyl rings. In this compound, the presence of the formyl group at the ortho position introduces significant steric hindrance, which is expected to force the phenyl rings out of planarity. This deviation from planarity has a profound impact on the extent of π-conjugation across the molecule, thereby influencing its absorption and emission characteristics.

Computational studies on substituted biphenyls have shown that density functional theory (DFT) can accurately predict these torsional barriers and equilibrium geometries.[1] The interplay between steric hindrance and electronic effects determines the final conformation, which in turn dictates the extent of intramolecular charge transfer.

Sources

The Pivotal Intermediate: A Technical Guide to the Discovery and Synthesis of 2'-Formyl-biphenyl-4-carbonitrile

This guide provides an in-depth exploration of 2'-Formyl-biphenyl-4-carbonitrile, a crucial intermediate in the synthesis of various pharmaceuticals. While not a widely recognized molecule on its own, its history and synthesis are deeply intertwined with the development of the multi-billion dollar class of antihypertensive drugs known as sartans. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its synthesis, from the foundational precursors to the final formyl derivative, supported by detailed protocols and mechanistic insights.

Introduction: A Molecule Defined by its Progeny

This compound (CAS No. 199939-26-9) is a biphenyl derivative characterized by a formyl group at the 2' position and a nitrile group at the 4 position.[1] Its significance lies not in its own biological activity, but as a sophisticated building block in the multi-step synthesis of Angiotensin II receptor blockers (ARBs), commonly known as sartans. The intricate arrangement of its functional groups allows for the strategic construction of the complex heterocyclic systems that are characteristic of many of these drugs. The story of this compound is, therefore, the story of enabling the efficient and large-scale production of life-saving medications.

The Genesis of the Biphenyl Core: Synthesis of o-Tolylbenzonitrile (OTBN)

The journey to this compound begins with the construction of its parent biphenyl structure, o-tolylbenzonitrile (OTBN), also known as 2-cyano-4'-methylbiphenyl. OTBN is the common building block for the synthesis of a range of sartan drugs, including losartan, valsartan, and irbesartan.[1][2] Its synthesis has been a subject of extensive research to develop cost-effective and scalable methods. The most prevalent strategies involve transition metal-catalyzed cross-coupling reactions.[3][4]

Palladium and Nickel-Catalyzed Cross-Coupling Reactions

The classical and most widely employed methods for the synthesis of OTBN are palladium- and nickel-catalyzed Suzuki and Kumada coupling reactions.[3][4] These reactions create the crucial carbon-carbon bond between the two phenyl rings.

-

Suzuki Coupling: This reaction involves the cross-coupling of an aryl halide (or triflate) with an organoboron compound, catalyzed by a palladium complex. For OTBN synthesis, this typically involves reacting 2-bromobenzonitrile with 4-methylphenylboronic acid.[5]

-

Kumada Coupling: This method utilizes a Grignard reagent (organomagnesium halide) and an aryl halide in the presence of a nickel or palladium catalyst. The synthesis of OTBN via Kumada coupling often involves the reaction of o-chlorobenzonitrile with p-tolylmagnesium chloride.[6][7]

The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and minimizing the formation of homocoupling byproducts.

Representative Protocol: Manganese-Catalyzed Kumada-Type Coupling for OTBN Synthesis

This protocol describes an efficient synthesis of OTBN from the readily available and less expensive starting materials, o-chlorobenzonitrile and p-chlorotoluene.[6][7]

Step 1: Preparation of p-Tolylmagnesium Chloride (Grignard Reagent)

-

To a flame-dried three-necked flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under a nitrogen atmosphere, add magnesium turnings.

-

Initiate the Grignard reaction by adding a small crystal of iodine and a few drops of a solution of p-chlorotoluene in anhydrous tetrahydrofuran (THF).

-

Once the reaction begins (indicated by a color change and gentle reflux), add the remaining p-chlorotoluene solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue stirring the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Cross-Coupling Reaction

-

In a separate three-necked flask under a nitrogen atmosphere, dissolve o-chlorobenzonitrile and a catalytic amount of manganese(II) chloride in a mixture of THF and toluene.

-

Cool the solution to -5 °C using an ice-salt bath.

-

Slowly add the prepared p-tolylmagnesium chloride solution from Step 1 to the cooled o-chlorobenzonitrile solution over 1 hour, maintaining the temperature at -5 °C.

-

After the addition is complete, continue stirring the reaction mixture at -5 °C for an additional 3 hours.

-

Quench the reaction by the slow addition of dilute hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure, and purify the crude product by distillation or recrystallization from petroleum ether to afford pure o-tolylbenzonitrile.

| Catalyst System | Reactants | Solvent | Yield (%) | Reference |

| Pd(OAc)2 / PPh3 | 2-bromobenzonitrile, 4-methylphenylboronic acid | Toluene/Ethanol/Water | Good to Excellent | [5] |

| MnCl2 | o-chlorobenzonitrile, p-tolylmagnesium chloride | THF/Toluene | ~70-80 | [6] |

| Ni(PPh3)2Cl2 | o-chlorobenzonitrile, p-tolylmagnesium chloride | THF/Toluene | ~82 | [6] |

Functionalization of the Core: Synthesis of 4'-Bromomethyl-2-cyanobiphenyl

The next critical step towards this compound is the introduction of a reactive handle on the methyl group of OTBN. This is achieved through a free-radical bromination reaction to yield 4'-bromomethyl-2-cyanobiphenyl.[5] This benzylic bromide is a versatile intermediate for the subsequent elaboration of the sartan side chain.

Wohl-Ziegler Bromination

The most common method for this transformation is the Wohl-Ziegler bromination, which employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride or chlorobenzene.[5] The reaction is often initiated by light.

Experimental Protocol: Free-Radical Bromination of OTBN

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-tolylbenzonitrile (OTBN) in a suitable solvent (e.g., 1,2-dichloroethane).

-

Add N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide.

-

Heat the mixture to reflux under a nitrogen atmosphere. The reaction can be initiated with a light source (e.g., a tungsten lamp).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the starting material is consumed (typically after 2-4 hours), cool the reaction mixture to room temperature.

-

The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with hot water to remove any remaining succinimide and NBS.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 4'-bromomethyl-2-cyanobiphenyl.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Caption: Synthesis of 4'-Bromomethyl-2-cyanobiphenyl from OTBN.

The Final Transformation: Synthesis of this compound

The conversion of the more common precursors to the target molecule, this compound, involves the selective transformation of either the nitrile or the bromomethyl group.

Patented Synthesis via Nitrile Reduction

A direct and efficient synthesis of a related compound, 4-bromomethyl-2'-formylbiphenyl, from 4-bromomethyl-2'-cyanobiphenyl has been patented.[8] This method utilizes a hydride reagent to selectively reduce the nitrile group to an aldehyde. A similar approach can be envisioned for the synthesis of this compound from a suitable precursor. The patent specifically highlights the use of diisobutylaluminium hydride (DIBAL-H).[8]

Conceptual Protocol: Reduction of a Cyanobiphenyl to a Formylbiphenyl

-

Dissolve the starting cyanobiphenyl derivative in an anhydrous aprotic solvent (e.g., toluene or dichloromethane) in a flame-dried flask under a nitrogen atmosphere.

-

Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., toluene or hexanes) dropwise to the reaction mixture. The molar ratio of DIBAL-H to the substrate is crucial and is typically around 1.0 to 1.5 equivalents.[8]

-

Stir the reaction mixture at the low temperature for a specified period, monitoring the reaction by TLC or HPLC.

-

Upon completion, quench the reaction by the careful addition of a suitable reagent, such as methanol, followed by an aqueous acid workup (e.g., dilute HCl).

-

Allow the mixture to warm to room temperature and separate the organic layer.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired formyl-biphenyl-carbonitrile.

Alternative Synthetic Routes: Oxidation of the Bromomethyl Group

For the conversion of 4'-bromomethyl-2-cyanobiphenyl to this compound, several classic oxidation reactions of benzylic halides can be considered. These methods provide alternative synthetic strategies that may be advantageous depending on the specific substrate and desired scale of the reaction.

-

Kornblum Oxidation: This reaction converts alkyl halides to aldehydes using dimethyl sulfoxide (DMSO) as the oxidant in the presence of a base, such as sodium bicarbonate.[2][3] The reaction proceeds through the formation of an alkoxysulfonium salt, which then undergoes base-promoted elimination to yield the aldehyde.[3]

-

Sommelet Reaction: The Sommelet reaction transforms a benzyl halide into an aldehyde using hexamine and water.[5][7] The reaction involves the formation of a quaternary ammonium salt with hexamine, which is subsequently hydrolyzed to the aldehyde.[7]

-

Hass-Bender Oxidation: This method employs the sodium salt of 2-nitropropane to oxidize benzyl halides to benzaldehydes.[9] The reaction mechanism involves an SN2 displacement of the halide by the nitronate, followed by a pericyclic rearrangement.[9]

Caption: Overall synthetic pathway to this compound.

Role in Drug Development: A Key Component in Sartan Synthesis

This compound and its close derivatives are pivotal intermediates in the synthesis of non-peptide angiotensin II receptor antagonists. The formyl group provides a reactive site for the construction of the heterocyclic systems, such as the imidazole ring found in some sartans, through condensation reactions with appropriate amines. The biphenyl scaffold itself is a common structural motif in many sartans, contributing to their binding affinity for the AT1 receptor.

The general workflow for the utilization of these intermediates in sartan synthesis involves:

-

Synthesis of the Biphenyl Core: Production of OTBN followed by functionalization to introduce the formyl or a precursor group.

-

Heterocycle Formation: Condensation of the formyl-biphenyl intermediate with other building blocks to construct the characteristic heterocyclic ring system of the target sartan.

-

Final Modifications: Any subsequent chemical modifications, such as the conversion of the nitrile group to a tetrazole ring, and final purification steps.

Caption: Workflow for the use of this compound in sartan synthesis.

Conclusion

The discovery and development of synthetic routes to this compound are a testament to the enabling power of organic chemistry in modern medicine. While its own history is not extensively documented, its existence is a direct consequence of the need for efficient and scalable syntheses of sartan-class antihypertensive drugs. The journey from simple aromatic precursors to this complex biphenyl intermediate involves sophisticated transition metal catalysis and selective functional group transformations. For researchers and professionals in drug development, a thorough understanding of the synthesis of this and related intermediates is paramount for the continued innovation and production of these vital medicines.

References

-

PubChem. 2-Formyl-[1,1'-biphenyl]-4-carbonitrile. National Center for Biotechnology Information. [Link].

-

Royal Society of Chemistry. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. [Link].

- Google Patents.

-

Wikipedia. Hass–Bender oxidation. [Link].

-

Journal of the Korean Chemical Society. An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. [Link].

-

Wikipedia. Sommelet reaction. [Link].

-

Wikipedia. Kornblum oxidation. [Link].

-

Grokipedia. Kornblum oxidation. [Link].

-

SynArchive. Sommelet Reaction. [Link].

-

SynArchive. Kornblum Oxidation. [Link].

-

Organic Reactions. The Sommelet Reaction. [Link].

-

PubChem. 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile. National Center for Biotechnology Information. [Link].

-

Suzhou Senfeida Chemical Co., Ltd. China 4-Bromomethyl-2-cyanobiphenyl Manufacturers Suppliers Factory - Low Price. [Link].

- Google Patents. Method for preparing 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile. .

- Google Patents. Method for producing 4'-bromomethyl-2-cyanobiphenyl. .

-

PubChem. 4'-(Bromomethyl)-2-cyanobiphenyl. National Center for Biotechnology Information. [Link].

- Google Patents. Process for producing 4'-bromomethyl-2-cyanobiphenyl. .

- Google Patents. Synthetic method of 2-cyano-4'-methyl diphenyl. .

- Google Patents.

-

PubMed Central (PMC). From Patterns to Pills: How Informatics Is Shaping Medicinal Chemistry. [Link].

-

New Journal of Chemistry. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. [Link].

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. Kornblum oxidation - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. organicreactions.org [organicreactions.org]

- 6. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 8. EP1871764A1 - A synthesis of 4-bromomethyl-2'-formylbiphenyl and 4-bromomethyl-2'- hydroxymethylbiphenyl and its use in preparation of angiotensin ii antagonists - Google Patents [patents.google.com]

- 9. Hass–Bender oxidation - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling for the Synthesis of 2'-Formyl-biphenyl-4-carbonitrile

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This application note provides a comprehensive guide for the synthesis of 2'-Formyl-biphenyl-4-carbonitrile, a key intermediate in the synthesis of various pharmaceuticals, via the palladium-catalyzed coupling of 2-bromobenzaldehyde and 4-cyanophenylboronic acid. We delve into the mechanistic underpinnings of the catalytic cycle, offer a field-proven experimental protocol, and provide a troubleshooting guide to address common challenges, ensuring a reproducible and high-yielding process for researchers in synthetic chemistry and drug development.

Introduction and Scientific Rationale

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science.[4] Specifically, this compound serves as a crucial building block for the synthesis of angiotensin II receptor antagonists, a class of drugs used to treat hypertension. The Suzuki-Miyaura coupling, awarded the Nobel Prize in Chemistry in 2010, is the premier method for constructing such biaryl systems due to its mild reaction conditions, commercial availability of reagents, and broad substrate scope.[1][2]

The reaction couples an organoboron species (4-cyanophenylboronic acid) with an organohalide (2-bromobenzaldehyde) using a palladium catalyst and a base.[1] The choice of these specific starting materials is strategic; the electron-withdrawing nature of the nitrile and formyl groups can influence reactivity, and the ortho-position of the formyl group presents a moderate degree of steric hindrance that must be overcome by the catalytic system.

The Catalytic Cycle: A Mechanistic Deep Dive

Understanding the mechanism is critical for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst, which shuttles between Pd(0) and Pd(II) oxidation states.[5]

The three fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromobenzaldehyde. This is often the rate-determining step of the cycle.[6] The reactivity order for halides is typically I > Br > Cl.[6]

-

Transmetalation: The organic moiety from the organoboron compound is transferred to the palladium(II) complex. This step requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which facilitates the transfer of the cyanophenyl group to the palladium center, displacing the halide.[1][7][8]

-

Reductive Elimination: The two organic groups on the palladium center (the formyl-phenyl and cyano-phenyl groups) couple and are expelled from the coordination sphere, forming the desired biphenyl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][6]

Key Parameter Optimization: The Scientist's Insight

The success of the Suzuki-Miyaura coupling hinges on the judicious selection of four key components: catalyst, ligand, base, and solvent.

-

Palladium Source & Ligand: While Pd(PPh₃)₄ is a classic and effective catalyst, modern systems often utilize more robust and active pre-catalysts.[6] Pd(OAc)₂ or Pd₂(dba)₃ are stable Pd(II) and Pd(0) sources, respectively, that are used in combination with a ligand.[5] The ligand, typically a phosphine, is crucial. It stabilizes the palladium center, modulates its reactivity, and promotes the key steps of the catalytic cycle. For this transformation, a ligand like triphenylphosphine (PPh₃) is a good starting point, but bulky, electron-rich phosphines like SPhos or XPhos can accelerate the reaction, especially with sterically hindered substrates.[9]

-

Base Selection: The base is not merely a pH adjuster; it is a mechanistic requirement for transmetalation.[1][7] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. K₂CO₃ is a cost-effective and generally effective choice. The base must be strong enough to form the boronate species but not so strong as to cause unwanted side reactions, such as hydrolysis of the nitrile or ester groups if present.[10]

-